molecular formula C16H26O5S B13727705 (5R)-(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate

(5R)-(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate

Cat. No.: B13727705
M. Wt: 330.4 g/mol
InChI Key: JYUPOLQFLIRYEQ-RCHBHZCUSA-N
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Description

The compound (5R)-(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate (CAS: 147126-65-6) is a chiral ester derivative with the molecular formula C₁₆H₂₆O₅S and a molecular weight of 330.44 g/mol. It serves as a critical intermediate in the synthesis of lamivudine, a nucleoside reverse transcriptase inhibitor used in HIV treatment . The stereochemistry is defined by the (1R,2S,5R) configuration in the cyclohexyl moiety and (2R,5S) in the oxathiolane ring, which is essential for its biological activity .

Synthesis: The compound is synthesized via acetylation of the corresponding hydroxy precursor using acetic anhydride and pyridine in dichloromethane at 0°C, followed by purification . Its crystal structure (orthorhombic, space group P2₁2₁2₁) reveals intermolecular C–H···O hydrogen bonding, stabilizing the lattice .

Properties

Molecular Formula

C16H26O5S

Molecular Weight

330.4 g/mol

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (5R)-5-acetyloxy-1,3-oxathiolane-2-carboxylate

InChI

InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14-,16?/m1/s1

InChI Key

JYUPOLQFLIRYEQ-RCHBHZCUSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2O[C@H](CS2)OC(=O)C)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate involves multiple steps. One common method involves the stereoselective NH-transfer to (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-4-methylbenzenesulfinate using diacetoxyiodobenzene (DIB) and ammonium carbamate in acetonitrile at room temperature . The reaction proceeds with complete stereocontrol, yielding the desired product as a single diastereoisomer with high enantiocontrol (e.r. = 97:3) in 70% yield .

Industrial Production Methods

the principles of flow chemistry and microreactor technology could be applied to scale up the synthesis process, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(5R)-(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce alcohols .

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential pharmacological properties. Its structure suggests possible interactions with biological systems, particularly in drug design and development.

Antiviral Activity

Research indicates that compounds similar to (5R)-(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate may exhibit antiviral activity. Studies have shown that oxathiolane derivatives can inhibit viral replication by interfering with viral RNA synthesis. For instance, a study highlighted the efficacy of oxathiolane derivatives against various RNA viruses, suggesting that this compound could be further explored for antiviral drug development .

Antioxidant Properties

The antioxidant potential of this compound is noteworthy. Antioxidants are crucial in combating oxidative stress-related diseases. A study demonstrated that compounds with similar structural motifs possess significant free radical scavenging abilities. This property could be leveraged in formulating dietary supplements or therapeutic agents aimed at reducing oxidative damage in cells .

Material Science Applications

In material science, the unique chemical structure of this compound makes it a candidate for developing new materials with specific properties.

Polymer Synthesis

The compound can be used as a monomer or additive in polymer synthesis. Its oxathiolane structure allows for the creation of polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating such compounds into polymer matrices can improve their performance in various applications .

Case Study 1: Antiviral Efficacy

A study conducted on a series of oxathiolane derivatives demonstrated their ability to inhibit the replication of the influenza virus. The results indicated that modifications to the oxathiolane ring could enhance antiviral activity. This case highlights the relevance of this compound in developing new antiviral agents .

Case Study 2: Antioxidant Activity

In vitro assays were performed to evaluate the antioxidant capacity of various oxathiolane derivatives. The findings revealed that certain derivatives exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests that this compound could be beneficial in formulating antioxidant-rich products .

Mechanism of Action

The mechanism of action of (5R)-(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5S)-5-Chloro-1,3-oxathiolane-2-carboxylate
  • Molecular Formula : C₁₄H₂₃ClO₃S
  • Molecular Weight : 306.85 g/mol .
  • Key Differences: The 5-chloro substituent replaces the acetoxy group, reducing molecular weight and altering reactivity. This compound is a precursor to emtricitabine, another antiviral drug .
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5S)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate
  • Molecular Formula : C₁₈H₂₇N₃O₄S
  • Molecular Weight : 381.49 g/mol .
  • Key Differences: The 4-amino-2-oxopyrimidinyl group replaces the acetoxy moiety, mimicking natural nucleosides for improved viral enzyme binding. This modification directly contributes to antiviral activity, as seen in lamivudine’s mechanism of action .
(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl (2R,5S)-5-(4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylate
  • Molecular Formula : C₁₈H₂₆FN₃O₄S
  • Molecular Weight : 399.48 g/mol (estimated).
  • Key Differences :
    • Introduction of a 5-fluoro atom on the pyrimidine ring enhances metabolic stability and binding affinity to reverse transcriptase .
    • Synthesized via silylation of fluorocytosine and coupling with zirconium tetrachloride, highlighting divergent synthetic routes compared to the acetoxy derivative .

Physicochemical Properties

Property Target Compound (Acetoxy) Chloro Derivative Pyrimidinyl Derivative Fluoro-Pyrimidinyl Derivative
Molecular Weight 330.44 306.85 381.49 ~399.48
Polar Surface Area 75.3 Ų 54.6 Ų 120 Ų ~125 Ų
LogP (Predicted) 3.2 3.8 1.5 ~1.7
Hazard Statements H302, H315, H319, H335 Not reported H302, H315, H319 Likely similar

Notes:

  • The acetoxy derivative’s higher polar surface area (75.3 Ų) suggests better solubility than the chloro analogue (54.6 Ų) but lower than pyrimidinyl derivatives (120 Ų) .
  • LogP values indicate increasing lipophilicity in the order: pyrimidinyl < acetoxy < chloro, impacting membrane permeability .

Stereochemical Considerations

The (2R,5S) configuration in the oxathiolane ring and (1R,2S,5R) in the cyclohexyl group are critical for binding to viral enzymes. For example:

  • Inversion at C5 (e.g., (2R,5R) ) in reduces activity due to mismatched stereoelectronics .
  • The (1S,2R,5S) cyclohexyl isomer () shows diminished efficacy, underscoring the importance of the (1R,2S,5R) configuration .

Biological Activity

The compound (5R)-(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate (CAS No. 147027-09-6) is a synthetic organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H26O5SC_{16}H_{26}O_{5}S with a molecular weight of 330.44 g/mol. The structure features a cyclohexane ring substituted with isopropyl and methyl groups, alongside an oxathiolane moiety that contributes to its biological function.

Biological Activity Overview

Research indicates that compounds similar to the oxathiolane class exhibit various biological activities including antiviral, antibacterial, and anticancer properties. The specific biological activity of this compound is still under investigation; however, preliminary studies suggest potential efficacy in modulating metabolic pathways.

While detailed mechanisms specific to this compound are not fully elucidated, oxathiolanes generally function through:

  • Inhibition of Enzymatic Activity : Many oxathiolanes act as enzyme inhibitors which can disrupt cellular processes.
  • Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication by interfering with viral enzyme function.

Case Studies and Research Findings

  • Antiviral Studies : A study on related compounds demonstrated significant antiviral activity against herpes simplex virus (HSV) through inhibition of viral DNA polymerase. Although not directly tested on our compound of interest, structural similarities suggest potential antiviral properties.
  • Anticancer Research : In vitro studies on oxathiolane derivatives indicated cytotoxic effects on various cancer cell lines. These findings warrant further exploration into the anticancer potential of this compound.
  • Metabolic Pathway Modulation : Research has shown that compounds in this class can modulate metabolic pathways linked to inflammation and cellular stress responses. This could indicate a role in anti-inflammatory therapies.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralPotential inhibition of viral replication
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionDisruption of metabolic processes

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